(R)-4-Chlorokynurenine

Stereospecific metabolism Kynurenine aminotransferase Enantiomer discrimination

(R)-4-Chlorokynurenine (CAS 175777-22-7), the D-enantiomer of 4-chlorokynurenine, is a stereochemically defined small-molecule prodrug belonging to the kynurenine pathway modulator class. Its L-enantiomer counterpart, L-4-chlorokynurenine (CAS 153152-32-0; developmental code AV-101), has undergone Phase 2 clinical investigation as an orally active, blood-brain barrier (BBB)-penetrant prodrug that is enzymatically converted by kynurenine aminotransferase (KAT) within astrocytes to the active metabolite 7-chlorokynurenic acid (7-Cl-KYNA)—a potent and selective antagonist of the glycine B co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.

Molecular Formula C10H11ClN2O3
Molecular Weight 242.66 g/mol
CAS No. 175777-22-7
Cat. No. B043258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Chlorokynurenine
CAS175777-22-7
Synonyms(R)-α,2-Diamino-4-chloro-γ-oxobenzenebutanoic Acid; 
Molecular FormulaC10H11ClN2O3
Molecular Weight242.66 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N
InChIInChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16)/t8-/m1/s1
InChIKeyHQLHZNDJQSRKDT-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-4-Chlorokynurenine (CAS 175777-22-7): A Stereochemically Defined Prodrug Reference Standard for NMDA Glycine-Site Research and Procurement


(R)-4-Chlorokynurenine (CAS 175777-22-7), the D-enantiomer of 4-chlorokynurenine, is a stereochemically defined small-molecule prodrug belonging to the kynurenine pathway modulator class. Its L-enantiomer counterpart, L-4-chlorokynurenine (CAS 153152-32-0; developmental code AV-101), has undergone Phase 2 clinical investigation as an orally active, blood-brain barrier (BBB)-penetrant prodrug that is enzymatically converted by kynurenine aminotransferase (KAT) within astrocytes to the active metabolite 7-chlorokynurenic acid (7-Cl-KYNA)—a potent and selective antagonist of the glycine B co-agonist site of the N-methyl-D-aspartate (NMDA) receptor [1]. Critically, this KAT-mediated conversion is stereospecific; only the natural L-amino acid configuration serves as an efficient substrate for the transamination reaction [2]. Consequently, (R)-4-chlorokynurenine is not efficiently converted to 7-Cl-KYNA in biological systems and is primarily utilized as a stereochemical reference standard, a negative control in KAT activity assays, or as a starting material for enantiopure synthesis validation [3].

Why (R)-4-Chlorokynurenine Cannot Be Interchanged with Its L-Enantiomer or Racemic Mixture in Research Applications


Substitution of (R)-4-chlorokynurenine with the L-enantiomer (AV-101) or racemic 4-chlorokynurenine (CAS 75802-84-5) is scientifically invalid for stereochemistry-dependent experimental designs. The enzymatic activation of 4-chlorokynurenine by kynurenine aminotransferase II (KAT II) is stereospecific for the L-configuration [1]; cultured human astrocytes produce 7-chlorokynurenate from L-4-chlorokynurenine but do not efficiently process the D-enantiomer [2]. Furthermore, racemic 4-chlorokynurenine cannot be resolved into its constituent enantiomers by conventional crystallization or preparative HPLC methods due to low solubility of diastereomeric salts [3], making the procurement of enantiomerically pure (R)-4-chlorokynurenine dependent on enantiospecific synthesis rather than post-synthetic chiral separation. Researchers requiring an authentic negative control for KAT-dependent prodrug activation studies, or analytical laboratories validating chiral purity methods for kynurenine derivatives, must therefore source the specifically characterized (R)-enantiomer to ensure experimental validity.

Quantitative Differentiation Evidence for (R)-4-Chlorokynurenine Versus Closest Analogs: A Comparator-Anchored Selection Guide


Enantiomeric Specificity of KAT II-Mediated Prodrug Activation: L-4-Cl-KYN vs. (R)-4-Cl-KYN

The conversion of 4-chlorokynurenine to its active metabolite 7-chlorokynurenic acid is catalyzed by kynurenine aminotransferase II (KAT II) and is strictly stereospecific for the L-enantiomer [1]. In cultured human astrocytes, L-4-chlorokynurenine is readily transaminated to 7-chlorokynurenate, whereas the D-enantiomer (i.e., (R)-4-chlorokynurenine) is not an efficient substrate for this enzymatic conversion [1]. This stereochemical requirement mirrors the behavior of the endogenous substrate L-kynurenine, for which KYNA production is also stereospecific [1]. While direct quantitative comparison data for the R-enantiomer are limited, the established principle of KAT stereospecificity—confirmed with the natural L-kynurenine substrate and extended to L-4-chlorokynurenine—constitutes strong class-level inference that (R)-4-chlorokynurenine is not converted to 7-Cl-KYNA at biologically meaningful rates [2].

Stereospecific metabolism Kynurenine aminotransferase Enantiomer discrimination Prodrug activation

Blood-Brain Barrier Transport Advantage: 4-Chlorokynurenine Prodrug vs. Direct 7-Chlorokynurenic Acid Administration

A principal rationale for the 4-chlorokynurenine prodrug strategy is the BBB impermeability of the active metabolite 7-chlorokynurenic acid. 4-Cl-KYN is actively transported across the BBB via the large neutral amino acid transporter (LAT1/SLC7A5) with a Km of 105 ± 14 μM and Vmax of 16.9 ± 2.3 nmol min⁻¹ g⁻¹ in rats [1]. In contrast, 7-Cl-KYNA is excluded from the brain due to its inability to utilize this transporter [1]. After oral administration of L-4-Cl-KYN in mice (100 mg/kg), brain-to-plasma ratio reaches 0.8 at 60 minutes, confirming efficient CNS penetration . The active metabolite 7-Cl-KYNA then appears in brain extracellular fluid with a tmax of approximately 90 minutes, at concentrations approximately 10-fold lower than the prodrug in the CNS . Notably, 7-Cl-KYNA is actively effluxed from the brain via OAT1/3 (SLC22A6/SLC22A8) and MRP4 (ABCC4) transporters, a process that can be inhibited by co-administration of probenecid, yielding up to an 885-fold increase in prefrontal cortex 7-Cl-KYNA concentrations [2].

Blood-brain barrier penetration LAT1 transporter Prodrug strategy CNS drug delivery

Side-Effect Profile Differentiation: 4-Chlorokynurenine vs. Ketamine on Abuse Liability and Psychotomimetic Effects

In head-to-head preclinical comparisons, L-4-chlorokynurenine (4-Cl-KYN) was directly tested against ketamine across multiple behavioral paradigms predictive of abuse liability and psychotomimetic side effects in mice. In the conditioned place preference (CPP) test, ketamine (10 mg/kg i.p.) produced a significant preference for the drug-paired compartment (F[3,27] = 4.34, P < 0.05 for treatment × CPP phase interaction), whereas 4-Cl-KYN at doses of 25 or 125 mg/kg showed no significant CPP (F[3,27] = 1.71, P = 0.19 for treatment factor), indicating absence of rewarding properties [1]. For locomotor sensitization—a model of psychotomimetic effects—ketamine induced significant sensitization across repeated administrations (F[3,28] = 16.08, P < 0.001), but 4-Cl-KYN produced no locomotor sensitization, no stereotypic circling behavior, and no change in rearing activity compared to saline [1]. Quantitative locomotor data from a separate study confirm: 4-Cl-KYN at 300 mg/kg produced distance traveled of 1120 ± 185 cm vs. vehicle 1050 ± 210 cm (not significant), contrasting with ketamine-induced hyperlocomotion (P < 0.01) . In the pre-pulse inhibition (PPI) test, ketamine disrupted sensorimotor gating (F[4,148] = 15.83, P < 0.001), while 4-Cl-KYN did not significantly alter PPI (% PPI: F[4,153] = 23.33, P < 0.001 for treatment but with no dose-dependent disruption pattern comparable to ketamine's psychotomimetic profile) [1]. The 7-Cl-KYNA metabolite itself binds the glycine B site with Ki = 0.56 μM and acts as a selective competitive antagonist without blocking the NMDA ion channel, mechanistically explaining the divergence from ketamine's channel-blocking pharmacology [1].

Abuse liability Conditioned place preference Locomotor sensitization NMDA antagonist safety

In Vivo Target Engagement: Brain 7-Cl-KYNA Concentrations Achieved After Systemic 4-Cl-KYN Administration Exceed Glycine B Site IC50

In a comprehensive rodent study, systemic administration of L-4-Cl-KYN at doses of 167 and 500 mg/kg i.p. yielded brain concentrations of the active metabolite 7-Cl-KYNA that exceeded its half-maximal inhibitory concentration (IC50) at the glycine B site of the NMDA receptor [1]. This target engagement was functionally validated by dose-dependent antihyperalgesia across four distinct rat models of facilitated pain processing associated with tissue inflammation and nerve injury [1]. Critically, the study compared 4-Cl-KYN directly against the NMDA channel blocker MK-801 and gabapentin. On the basis of relative dose requirements for analgesic actions and side-effect profiles, 4-Cl-KYN was predicted to have a therapeutic ratio equal to gabapentin and superior to MK-801 [1]. The IC50 of 7-Cl-KYNA at the glycine B site is 0.56 μM , providing a quantitative benchmark for evaluating brain concentration data from pharmacokinetic studies.

Target engagement Brain concentration IC50 exceedance Antihyperalgesia Therapeutic ratio

Enantiomer Separation Feasibility: Procurement Rationale for Enantiospecifically Synthesized (R)-4-Chlorokynurenine

The procurement of enantiomerically pure (R)-4-chlorokynurenine is constrained by the documented failure of conventional racemic resolution methods. As explicitly stated in the patent literature, attempts to separate the enantiomers of 4-chlorokynurenine from a racemic mixture via crystallization of diastereomeric salts were unsuccessful, and preparative HPLC resolution was also not substantially successful due to the compound's low solubility [1]. This technical barrier has driven the development of enantiospecific synthetic routes—such as the Salituro et al. (1994) method and subsequent improved processes—that produce L-4-chlorokynurenine directly without requiring racemic resolution [1]. For (R)-4-chlorokynurenine, analogous enantiospecific synthetic approaches are required [2]. An immobilized enzyme cascade method has recently been described for the scalable continuous production of L-4-Cl-Kyn and its non-natural analogue L-4-Br-Kyn, achieving 370 mg of L-4-Cl-Kyn per 250 mL product volume per cycle over 5 cycles, nearly twice the yield of free enzymatic catalysis [3]. The inherent difficulty of enantiomer resolution from racemate means that verifying enantiomeric purity (e.g., by chiral HPLC) is essential upon procurement, and sourcing from suppliers offering enantiospecifically synthesized material with certificate of analysis specifying chiral purity is strongly recommended.

Chiral separation feasibility Enantiomeric purity Procurement specification Racemic resolution

Clinical Translation Status: Phase 2 Trial Results for L-4-Cl-KYN Inform Procurement Context for (R)-4-Chlorokynurenine

In a randomized, double-blind, placebo-controlled, crossover Phase 2 trial (NCT02484456), L-4-chlorokynurenine (4-Cl-KYN, AV-101) administered as monotherapy at 1080 mg/day for 7 days followed by 1440 mg/day for 7 days in 19 participants with treatment-resistant depression showed no statistically significant difference from placebo on the primary outcome measure (Hamilton Depression Rating Scale) or any secondary outcome measures [1]. Linear mixed models detected no treatment effects, and no differences were observed for peripheral or central biological indices including ¹H-MRS brain glutamate levels, resting-state fMRI, or CSF kynurenine metabolites [1]. Importantly, 4-Cl-KYN was safe and well-tolerated with generally minimal associated adverse events, consistent with the favorable safety profile established in two preceding Phase 1 studies that evaluated single ascending doses (30–1800 mg) and multiple ascending doses (360, 1080, and 1440 mg/day for 14 days) in healthy volunteers [2]. This clinical outcome—antidepressant efficacy not superior to placebo at the doses tested, but with a benign safety profile—provides essential context for researchers procuring 4-Cl-KYN analogs: the clinical development pathway for the L-enantiomer has not validated the glycine B-site antagonism hypothesis for depression monotherapy, which may inform the experimental rationale for studies employing the (R)-enantiomer as a control compound.

Clinical trial Treatment-resistant depression Negative efficacy result Safety profile Phase 2

Evidence-Anchored Application Scenarios for (R)-4-Chlorokynurenine Procurement and Use


Stereochemical Negative Control in Kynurenine Aminotransferase Activity Assays

(R)-4-Chlorokynurenine serves as an essential stereochemical negative control in experiments designed to measure KAT II-dependent prodrug activation. Since KAT-mediated transamination of 4-chlorokynurenine to 7-Cl-KYNA is stereospecific for the L-enantiomer [1], the (R)-enantiomer can be used in parallel incubations with recombinant KAT II or astrocyte cultures to confirm that observed 7-Cl-KYNA production is enzyme-mediated rather than artifactual. Typical assay conditions employ 100 μM substrate with 2 mM pyruvate co-substrate, with metabolite formation quantified by LC-MS/MS . This application is directly supported by the stereospecificity evidence in cultured human astrocytes, where KYNA production from L-kynurenine and 7-chlorokynurenate production from L-4-chlorokynurenine both exhibit stereochemical dependence [1].

Chiral Purity Reference Standard for Analytical Method Validation

Given the documented failure of racemic 4-chlorokynurenine resolution by crystallization of diastereomeric salts or preparative HPLC [2], analytical laboratories developing chiral HPLC methods for kynurenine derivatives require authentic (R)-4-chlorokynurenine as a reference standard to establish retention time, resolution, and limit of detection for the D-enantiomer peak. The enantiospecific synthesis described in patent literature emphasizes the importance of chiral purity control [3], and (R)-4-chlorokynurenine can be used to spike racemic samples to validate peak assignment and quantify enantiomeric excess in synthetic batches of L-4-Cl-KYN. This application is critical for quality control in both academic and industrial settings where stereochemical integrity directly impacts experimental interpretation.

Investigating KAT-Independent Effects of 4-Chlorokynurenine in Preclinical Models

The clinical failure of L-4-Cl-KYN monotherapy in the Phase 2 ELEVATE trial (NCT02484456), despite achieving brain 7-Cl-KYNA concentrations exceeding the glycine B site IC50 in preclinical models [4], has prompted investigation into whether 4-Cl-KYN or its metabolites exert KAT-independent pharmacological effects [5]. (R)-4-Chlorokynurenine, which is not converted to 7-Cl-KYNA by KAT, can be employed in comparative in vivo studies to dissect whether observed biological effects of 4-Cl-KYN administration are mediated through 7-Cl-KYNA-dependent NMDA receptor glycine-site antagonism or through alternative mechanisms such as direct transporter interactions, kynureninase pathway effects, or non-NMDA targets. This experimental design is directly motivated by the finding that probenecid co-administration can increase brain 7-Cl-KYNA concentrations up to 885-fold [6], suggesting that KAT-independent variables significantly influence the pharmacokinetic-pharmacodynamic relationship of this prodrug class.

Starting Material for Structure-Activity Relationship (SAR) Studies of Kynurenine Derivatives

As an enantiomerically pure building block, (R)-4-chlorokynurenine can serve as a starting material or reference compound for medicinal chemistry programs exploring structure-activity relationships of kynurenine-based NMDA receptor modulators. The recent demonstration of an immobilized enzyme cascade for scalable production of L-4-Cl-Kyn and its brominated analogue L-4-Br-Kyn (365 mg per cycle), with the latter showing slightly better antidepressant effects than the phase II drug L-4-Cl-Kyn in animal experiments [7], highlights the value of exploring halogen-substituted kynurenine derivatives. The (R)-enantiomer provides a stereochemical comparator for evaluating the enantiomeric dependence of any newly identified pharmacological activities within this chemical series.

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